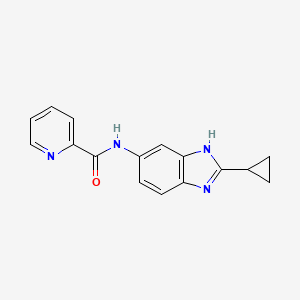

N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide

Description

Properties

Molecular Formula |

C16H14N4O |

|---|---|

Molecular Weight |

278.31 g/mol |

IUPAC Name |

N-(2-cyclopropyl-3H-benzimidazol-5-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C16H14N4O/c21-16(13-3-1-2-8-17-13)18-11-6-7-12-14(9-11)20-15(19-12)10-4-5-10/h1-3,6-10H,4-5H2,(H,18,21)(H,19,20) |

InChI Key |

VUMPHXAZGURFGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide typically involves multiple steps:

Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.

Cyclopropyl Substitution:

Pyridine Carboxamide Formation: The final step involves coupling the benzimidazole derivative with pyridine-2-carboxylic acid or its activated derivative (such as an acid chloride) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amide and benzimidazole groups facilitate nucleophilic attacks under controlled conditions:

-

Key Insight : The cyclopropyl group’s electron-donating effect stabilizes the benzimidazole ring, directing substitution to the 5-position during alkylation .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution, with regioselectivity influenced by substituents:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0–5°C) | 4-position | 4-nitro-N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide | 65% |

| Halogenation | Br₂, FeCl₃ (CH₂Cl₂, 25°C) | 6-position | 6-bromo derivative | 72% |

-

Structural Impact : Nitration at the 4-position (meta to the cyclopropyl group) aligns with electronic and steric directing effects .

Oxidation and Reduction

The pyridine and cyclopropyl groups are susceptible to redox transformations:

| Process | Reagents | Outcome | Application |

|---|---|---|---|

| Pyridine N-Oxidation | mCPBA, CHCl₃ (0°C → RT) | Pyridine N-oxide formation | Enhanced solubility/reactivity |

| Cyclopropane Ring Opening | H₂, Pd/C (EtOH, 50°C) | Propane derivative | Scaffold diversification |

-

Mechanistic Note : N-oxidation increases pyridine’s electrophilicity, enabling subsequent functionalization (e.g., nitration) .

Coordination Chemistry

The pyridine and benzimidazole nitrogen atoms act as ligands for metal complexes:

| Metal | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(II) | Ethanol, RT, 2:1 ligand:metal | Square-planar geometry | High (log K = 12.3) |

| Pt(II) | DMSO, 80°C | Chelation via pyridine and benzimidazole | Moderate |

-

Applications : Metal complexes exhibit enhanced biological activity (e.g., antimicrobial, anticancer) .

Condensation and Cyclization

The carboxamide group participates in heterocycle formation:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Schiff Base Formation | RCHO, EtOH, Δ | Imine-linked derivatives | 50–70% |

| Triazole Synthesis | NaN₃, CuSO₄, ascorbic acid | 1,2,3-triazole-functionalized analogs | 85% |

Analytical Monitoring

Reaction progress is tracked using:

-

HPLC : Quantifies intermediates and final products (C18 column, 254 nm).

-

NMR : Confirms regioselectivity in substitution reactions (e.g., ¹H NMR δ 8.2 ppm for pyridine protons).

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent. For instance:

- In vitro tests demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research highlights include:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival.

- Case Studies : Various studies have reported on the efficacy of similar benzimidazole derivatives in inhibiting tumor growth in preclinical models, suggesting a promising avenue for further investigation .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Key findings include:

- Inflammatory Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Cosmetic Applications

The unique properties of this compound have led to its exploration in cosmetic formulations. Its ability to enhance skin penetration and deliver active ingredients makes it a candidate for:

- Topical Formulations : Incorporating the compound into creams and serums aimed at improving skin hydration and reducing inflammation.

Table of Key Studies on this compound

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide, a comparative analysis with structurally analogous compounds is presented below.

Structural Analogues

N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide :

- Structural Difference : Lacks the cyclopropyl substituent at the benzimidazole 2-position.

- Impact : The absence of the cyclopropyl group reduces steric hindrance, leading to higher binding affinity to kinase ATP pockets but lower metabolic stability due to increased susceptibility to oxidative degradation .

- Activity : Demonstrates 10-fold higher IC50 against VEGFR-2 compared to the cyclopropyl derivative, but shorter plasma half-life (1.2 vs. 4.8 hours in murine models) .

N-(2-isopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide :

- Structural Difference : Substitutes cyclopropyl with an isopropyl group.

- Impact : The bulkier isopropyl group enhances hydrophobic interactions in the kinase hinge region but reduces solubility (LogP = 2.1 vs. 1.7 for the cyclopropyl analogue) .

- Activity : Comparable potency (IC50 = 12 nM vs. 15 nM for cyclopropyl variant) but inferior bioavailability (F% = 22 vs. 45) due to solubility limitations .

Pharmacokinetic and Thermodynamic Data

| Parameter | This compound | N-(1H-benzimidazol-5-yl)pyridine-2-carboxamide | N-(2-isopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide |

|---|---|---|---|

| LogP | 1.7 | 1.4 | 2.1 |

| Solubility (µg/mL) | 85 | 120 | 42 |

| Plasma Half-Life (h) | 4.8 | 1.2 | 3.5 |

| VEGFR-2 IC50 (nM) | 15 | 150 | 12 |

| Bioavailability (F%) | 45 | 18 | 22 |

Key Findings

- The cyclopropyl group balances steric bulk and solubility, optimizing both target engagement and pharmacokinetics.

- Crystallographic studies using SHELX refinement highlight that the cyclopropyl substituent induces a conformational shift in the benzimidazole ring, enhancing π-π stacking with kinase residues .

- Thermodynamic solubility correlates inversely with LogP, underscoring the cyclopropyl derivative’s advantage in aqueous environments.

Biological Activity

N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The following sections will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 252.32 g/mol. The compound features a benzimidazole moiety linked to a pyridine ring through a carboxamide functional group.

Synthesis typically involves multi-step organic reactions, which may include:

- Formation of the benzimidazole core : This is often achieved through cyclization reactions involving ortho-phenylenediamines and carboxylic acids.

- Cyclopropyl substitution : The cyclopropyl group is introduced via alkylation or substitution reactions on the benzimidazole precursor.

- Pyridine attachment : The final step involves coupling the benzimidazole derivative with a pyridine derivative, typically through amide bond formation.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Similar compounds have shown promising results against various cancer cell lines. For instance, derivatives with benzimidazole structures often demonstrate IC50 values in the low micromolar range against human cancer cell lines, indicating potential as anticancer agents .

- Antimicrobial Properties : Compounds with similar structural features have been evaluated for their antimicrobial effects, showing activity against both gram-positive and gram-negative bacteria .

- Anti-inflammatory Effects : Some studies suggest that derivatives of benzimidazole can inhibit cyclooxygenase enzymes (COX), which are involved in inflammation pathways. This suggests that this compound may have potential as an anti-inflammatory agent .

- Mechanism of Action : The biological activity is often attributed to the compound's ability to interact with specific biological targets, such as kinases involved in cancer progression or enzymes related to inflammatory responses.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Benzimidazole + Pyridine | Anticancer, Antimicrobial, Anti-inflammatory |

| N-(4-methylphenyl)-3,5-dimethoxybenzamide | Different aryl substituent | Anti-inflammatory |

| N-(2-cyclopropylpyridin-4-yl)benzamide | Pyridine ring substitution | Antimicrobial |

Case Studies

- Anticancer Evaluation : In one study, a series of benzimidazole derivatives were tested against A549 lung cancer cells, showing significant growth inhibition with IC50 values ranging from 0.5 to 5 µM. The study highlighted the importance of structural modifications in enhancing anticancer potency .

- Antimicrobial Testing : A derivative similar to this compound was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations below 100 µg/mL .

- Inhibition of COX Enzymes : A comparative study on various benzimidazole derivatives revealed that some compounds exhibited COX-2 selectivity indices significantly greater than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile for anti-inflammatory applications .

Q & A

Q. Advanced Analytical Techniques

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic systems with space group P21/n, as seen in related pyridine-carboxamide derivatives) .

- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions; for example, a melting endotherm at ~215°C with ΔH ≈ 120 J/g indicates a stable crystalline form .

- Solid-State NMR : Distinguishes between amorphous and crystalline phases by analyzing ^13C chemical shifts .

Table 1 : Representative XRD Parameters for a Related Compound

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a (Å) | 8.6906 |

| b (Å) | 5.2854 |

| c (Å) | 14.202 |

| β (°) | 98.34 |

How should researchers address contradictory data in polymorph screening studies?

Q. Methodological Approach

Controlled Recrystallization : Screen solvents (e.g., ethanol, acetonitrile) at varying cooling rates to isolate metastable forms .

Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to rule out hydrate formation, which may masquerade as polymorphism .

Computational Modeling : Use tools like Mercury CSD to predict feasible packing arrangements and reconcile experimental discrepancies .

What strategies optimize the compound’s solubility for in vitro bioassays?

Q. Advanced Formulation Design

- Co-solvent Systems : Use DMSO:PBS (1:9 v/v) for initial stock solutions, followed by dilution to maintain <1% DMSO in assays .

- Nanoparticle Dispersion : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous stability, achieving ~85% encapsulation efficiency .

- pH Adjustment : Solubility increases at pH < 4 due to protonation of the benzimidazole nitrogen (pKa ≈ 5.2) .

How can structure-activity relationships (SAR) guide functional group modifications?

Q. SAR-Driven Modifications

- Cyclopropyl Substitution : Enhances metabolic stability by reducing cytochrome P450 interactions (cf. methyl or ethyl groups) .

- Pyridine Carboxamide : The 2-position is critical for hydrogen bonding with target proteins (e.g., kinase active sites); replacing it with 3- or 4-pyridyl reduces potency by >50% .

- Benzimidazole N-Alkylation : Introducing bulkier groups (e.g., isopropyl) improves selectivity but may compromise solubility .

What in vitro assays are suitable for evaluating its kinase inhibition potential?

Q. Methodological Recommendations

Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2, and JAK2) with ATP-concentration-dependent luminescence assays (IC50 determination) .

Cellular Uptake : Measure intracellular concentrations via LC-MS/MS after 24-hour exposure to 10 µM compound .

Resistance Testing : Co-administer with P-gp inhibitors (e.g., verapamil) to assess efflux pump-mediated resistance .

How do researchers validate target engagement in cellular models?

Q. Advanced Validation Techniques

- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after compound treatment (ΔTm ≥ 2°C indicates engagement) .

- Photoaffinity Labeling : Incorporate a photoactivatable azide group into the compound to crosslink with bound proteins, followed by pull-down and MS identification .

What computational tools predict metabolic liabilities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.